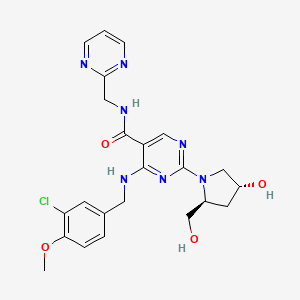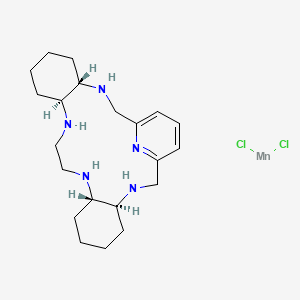
Aß/Tau Probe 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aß/Tau Probe 18 is a novel near-infrared (NIR) probe for imaging β-amyloid (Aβ) plaques or Tau tangles.
Scientific Research Applications
1. Discrimination of Aβ and Tau Fibrils
Aß/Tau Probe 18, especially in its near-infrared (NIR) form, has been demonstrated to fluorescently discriminate between Aβ and Tau fibrils, which are key indicators of Alzheimer's disease (AD). This probe showed substantial fluorescence enhancement and a large blueshift in emission when interacting with these aggregates. Its high binding affinity significantly contributes to this fluorescent discrimination, and it can effectively quantify the dielectric properties of proteins, enhancing our understanding of these pathological changes in AD brains (Zhou et al., 2019).
2. Imaging of Tau Pathology in Alzheimer’s Disease
Another significant application of Aß/Tau Probe 18, specifically [18F]GTP1 (Genentech Tau Probe 1), is its use as a small-molecule PET probe for imaging tau pathology in AD patients. This probe exhibits high affinity and selectivity for tau pathology, with minimal binding to β-amyloid plaques or MAO-B in AD tissues. It provides a powerful tool for studying tau pathology in AD, aiding in the assessment of disease progression and evaluation of therapeutic interventions (Sanabria Bohórquez et al., 2019).
3. Selectivity for Tau Tangles
The probe has been evaluated for its selectivity towards Tau tangles over β-amyloid plaques. This selectivity is critical for accurate diagnosis and monitoring of Alzheimer's disease progression. Probes like [18F]THK-5351 have demonstrated high binding selectivity for tau pathology and exhibit better pharmacokinetics than previous tau probes, making them promising candidates for PET tau imaging (Hsiao et al., 2017).
4. In Vivo Imaging in Animal Models
Aß/Tau Probe 18 has also been used for in vivo imaging in animal models of tauopathy, highlighting its potential for monitoring the tau protein aggregation state in these models. This application is critical for understanding the progression of neurodegenerative diseases and testing potential therapeutic interventions (Verwilst et al., 2017).
5. Monitoring Disease Progression
The probe's ability to image diverse tau deposits, as demonstrated in clinical PET studies, allows for the monitoring of disease progression in various tauopathies, including Alzheimer’s disease and non-Alzheimer’s disease tauopathies. This feature is particularly useful for identifying different clinical phenotypes and stages of neurodegenerative diseases on a neuropathological basis (Tagai et al., 2020).
properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.353 |
IUPAC Name |
2-((2E,4E)-5-(6-(Dimethylamino)quinoxalin-2-yl)penta-2,4-dien-1-ylidene)malononitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)16-8-9-17-18(10-16)21-13-15(22-17)7-5-3-4-6-14(11-19)12-20/h3-10,13H,1-2H3/b4-3+,7-5+ |
InChI Key |
OLLHDYQYKDGUJI-BDWKERMESA-N |
SMILES |
N#C/C(C#N)=C/C=C/C=C/C1=NC2=CC=C(N(C)C)C=C2N=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aß/Tau Probe 18; Aß/Tau Probe18; Aß/Tau Probe-18 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






